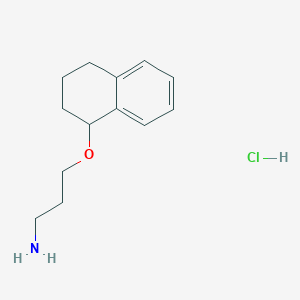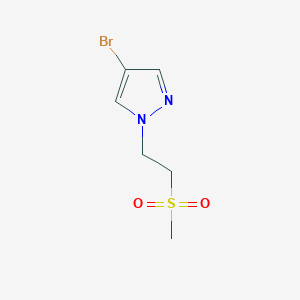
4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole
Übersicht
Beschreibung
4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole is a novel chemical compound that has been studied for its potential applications in organic synthesis and drug discovery. This compound has been found to possess a number of advantageous properties, including high solubility, low volatility, and good stability in aqueous solutions. Its synthesis method is relatively simple and it can be easily prepared in a laboratory setting. This compound has been studied for its potential applications in a wide range of scientific research areas, including drug discovery, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole and related compounds have been utilized in the synthesis of various chemical structures and as catalysts or precursors in chemical reactions.
Palladium Nanoparticles Synthesis : A study explored the synthesis of dinuclear palladium(II) chalcogenolates through reactions involving similar compounds. These chalcogenolates were used as precursors for palladium chalcogenide nanoparticles (NPs), demonstrating applications in nanoparticle synthesis from single-source precursors (Sharma et al., 2015).
Catalysis in Organic Synthesis : Pyrazole derivatives have shown utility as catalysts in organic synthesis. For example, a Brönsted acid derived from a similar pyrazole compound catalyzed the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s derivatives under solvent-free conditions, showcasing its efficiency and reusability as a catalyst (Khaligh et al., 2016).
Synthetic Applications in Heterocycles : Aryl radical building blocks derived from related compounds have been utilized in cyclization reactions onto azoles, including pyrazoles, to synthesize tri- and tetra-cyclic heterocycles, indicating their role in the construction of complex organic structures (Allin et al., 2005).
Metal Complexes for Cross-Coupling Reactions : Pyrazole-based ligands have been synthesized and used to stabilize palladium complexes, which in turn were employed as pre-catalysts in Suzuki–Miyaura cross-coupling reactions. This highlights the role of pyrazole derivatives in enhancing the efficiency of catalytic processes in organic chemistry (Ocansey et al., 2018).
Eigenschaften
IUPAC Name |
4-bromo-1-(2-methylsulfonylethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O2S/c1-12(10,11)3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPINIVWFYJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole | |
CAS RN |
1183252-85-8 | |
| Record name | 4-bromo-1-(2-methanesulfonylethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)
![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)
![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)
![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)


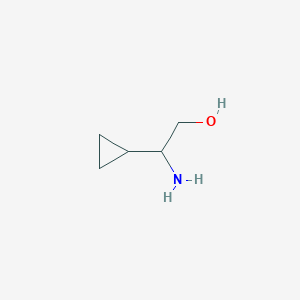

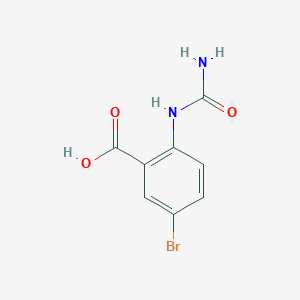
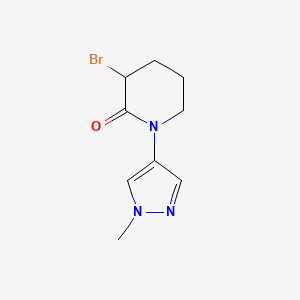

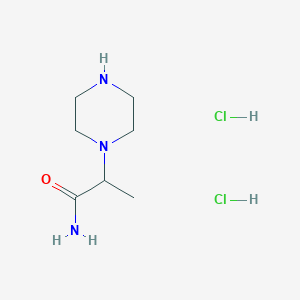
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)
